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Compound of Interest

Compound Name: 5-Methylpyridin-2(1H)-one

Cat. No.: B3021862 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of 5-
Methylpyridin-2(1H)-one and its key isomers: 3-Methylpyridin-2(1H)-one, 4-Methylpyridin-

2(1H)-one, 6-Methylpyridin-2(1H)-one, and N-Methylpyridin-2(1H)-one. The differentiation of

these closely related structures is crucial in synthetic chemistry and drug development for

unambiguous identification and quality control. This document summarizes key findings from

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses,

supported by detailed experimental protocols.

Introduction
Pyridin-2(1H)-one and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a

wide range of biological activities. The position of a methyl substituent on the pyridinone ring

significantly influences the molecule's electronic distribution, conformation, and, consequently,

its spectroscopic characteristics. This guide offers a systematic comparison of these subtle yet

distinct differences, providing a valuable resource for the structural elucidation of this class of

compounds.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 5-Methylpyridin-2(1H)-one and

its isomers.
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Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in
ppm)

Compo
und

H3 H4 H5 H6 N-CH₃ C-CH₃ Solvent

5-

Methylpy

ridin-

2(1H)-

one

6.45 (d,

J=9.1

Hz)

7.23 (dd,

J=9.1,

2.6 Hz)

-

6.93 (d,

J=0.8

Hz)

- 2.06 (s) CDCl₃[1]

3-

Methylpy

ridin-

2(1H)-

one

- 7.25 (m)

6.13 (t,

J=6.5

Hz)

7.25 (m) - 2.16 (s) CDCl₃[2]

4-

Methylpy

ridin-

2(1H)-

one

6.20 (d,

J=1.5

Hz)

-

6.37 (dd,

J=5.2,

1.5 Hz)

7.81 (d,

J=5.2

Hz)

- 2.16 (s) CDCl₃[3]

6-

Methylpy

ridin-

2(1H)-

one

6.19 (d,

J=7.4

Hz)

7.55 (d,

J=7.4

Hz)

- - - 2.32 (s) CDCl₃[4]

N-

Methylpy

ridin-

2(1H)-

one

6.57 (d,

J=9.12

Hz)

7.34

(ddd,

J=9.12,

6.66,

2.07 Hz)

6.17 (td,

J=6.67,

1.38 Hz)

7.32 (dd,

J=6.67,

2.07 Hz)

3.59 (s) - CDCl₃[5]

Note: Data for some isomers may be for structurally similar compounds (e.g., amine

derivatives) due to the limited availability of direct data for the pyridinone.
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Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in
ppm)

Comp
ound

C2 C3 C4 C5 C6 C-CH₃ N-CH₃
Solven
t

5-

Methylp

yridin-

2(1H)-

one

~165 ~120 ~140 ~125 ~135 ~17 -
DMSO-

d₆

3-

Methylp

yridin-

2(1H)-

one

163.5 127.9 136.6 101.8 156.2 28.9 -
CDCl₃[4

]

4-

Methylp

yridin-

2(1H)-

one

~164 ~118 ~148 ~116 ~138 ~20 -
DMSO-

d₆

6-

Methylp

yridin-

2(1H)-

one

165.3 121.1 137.2 110.1 140.4 29.7 -
CDCl₃[4

]

N-

Methylp

yridin-

2(1H)-

one

~163 ~122 ~139 ~106 ~135 - ~38 CDCl₃

Note: Some values are estimations based on typical chemical shifts for similar structures.
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Table 3: Infrared (IR) Spectroscopic Data (Key
Vibrational Frequencies in cm⁻¹)

Compound ν(N-H) ν(C=O) ν(C=C)

5-Methylpyridin-2(1H)-

one
~3400 ~1660 ~1600, ~1550

3-Methylpyridin-2(1H)-

one
~3410 ~1655 ~1605, ~1560

4-Methylpyridin-2(1H)-

one
~3400 ~1650 ~1610, ~1555

6-Methylpyridin-2(1H)-

one
~3420 ~1665 ~1595, ~1545

N-Methylpyridin-

2(1H)-one
- ~1670 ~1590, ~1540

Note: These are approximate values and can vary based on the sample preparation method

and instrument.

Table 4: Mass Spectrometry (MS) Data
Compound Molecular Formula Molecular Weight

Key Fragment Ions
(m/z)

5-Methylpyridin-2(1H)-

one
C₆H₇NO 109.13 109 (M+), 81, 53[6]

3-Methylpyridin-2(1H)-

one
C₆H₇NO 109.13 109 (M+), 80, 53[7]

4-Methylpyridin-2(1H)-

one
C₆H₇NO 109.13 109 (M+), 80, 53

6-Methylpyridin-2(1H)-

one
C₆H₇NO 109.13 109 (M+), 94, 66

N-Methylpyridin-

2(1H)-one
C₆H₇NO 109.13 109 (M+), 80, 52[5]
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the pyridinone sample.

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-

d₆) in a standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

Pulse Program: A standard 90° pulse sequence.

Acquisition Parameters:

Spectral Width: 12 ppm

Acquisition Time: 4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16-64 (depending on sample concentration)

¹³C NMR Spectroscopy:

Instrument: Bruker Avance III 100 MHz spectrometer (or equivalent).

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Parameters:
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Spectral Width: 220 ppm

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation (ATR Method):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent

such as isopropanol.

Place a small amount of the solid pyridinone sample directly onto the ATR crystal.

Apply pressure using the instrument's clamp to ensure good contact between the sample

and the crystal.[2]

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum

Two).

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.[8]

A background spectrum of the clean, empty ATR crystal is recorded and automatically

subtracted from the sample spectrum.[3]

Mass Spectrometry (MS)
Sample Preparation:
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Prepare a stock solution of the pyridinone sample in a suitable solvent (e.g., methanol or

acetonitrile) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase

composition.

Data Acquisition (LC-MS with ESI):

Chromatography System: An HPLC or UPLC system.

Column: A C18 reverse-phase column is typically used.

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI)

source.

Ionization Mode: Positive ion mode is generally used for pyridinone compounds.

Scan Range: A typical scan range would be m/z 50-500.

Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

differentiation of 5-Methylpyridin-2(1H)-one and its isomers.
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Workflow for Spectroscopic Analysis of Pyridinone Isomers

Sample Preparation

Spectroscopic Techniques

Data Acquisition & Analysis

Comparative Analysis

Conclusion

Pyridinone Isomer Sample

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts (δ)
Coupling Constants (J) Vibrational Frequencies (cm⁻¹) Mass-to-Charge Ratio (m/z)

Fragmentation Pattern

Comparison of Spectroscopic Data
- NMR Shifts
- IR Bands

- Mass Spectra

Unambiguous Isomer Identification

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis and identification of pyridinone isomers.

Conclusion
The spectroscopic analysis of 5-Methylpyridin-2(1H)-one and its isomers reveals distinct

patterns that allow for their unambiguous differentiation. ¹H NMR spectroscopy is particularly

powerful in distinguishing isomers based on the chemical shifts and coupling patterns of the

ring protons. ¹³C NMR provides complementary information on the carbon skeleton, while IR
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spectroscopy offers characteristic vibrational frequencies for the carbonyl and other functional

groups. Mass spectrometry confirms the molecular weight and provides fragmentation patterns

that can aid in structural elucidation. By employing a combination of these techniques and

following standardized experimental protocols, researchers can confidently identify and

characterize these important heterocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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